molecular formula C19H21FN2O2 B5870675 Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate

Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate

Cat. No.: B5870675
M. Wt: 328.4 g/mol
InChI Key: AYUFNFIPJOARGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by esterification with methyl 4-formylbenzoate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The piperazine ring plays a crucial role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in the development of pharmaceuticals with improved efficacy and reduced side effects .

Properties

IUPAC Name

methyl 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-19(23)16-4-2-15(3-5-16)14-21-10-12-22(13-11-21)18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUFNFIPJOARGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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